(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan
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Description
(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan is a useful research compound. Its molecular formula is C20H23FN2O5 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Synthesis
The compound (alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan is related to enantioselective synthesis, which is the process of creating molecules in a specific spatial arrangement. Goss et al. (2009) described the enantioselective preparation of dihydropyrimidones, emphasizing the importance of stereochemical configuration in chemical synthesis. This kind of research is crucial for producing pharmaceuticals with the desired biological activity and minimizing side effects (Goss, Dai, Lou, & Schaus, 2009).
Fluorinated Compounds in Medicinal Chemistry
Fluorine atoms are often incorporated into organic molecules to enhance their biological activity. Song et al. (2005) synthesized a series of alpha-amino (2, or 4)-fluorobenzyl-phosphonates containing an isoxazole moiety. These compounds exhibited moderate anticancer activity, highlighting the potential of fluorinated compounds in therapeutic applications (Song, Yang, Hong, Zhang, Jin, & Hu, 2005).
Structural Analysis of Fluorinated Compounds
Understanding the structural properties of fluorinated compounds can provide insights into their reactivity and interaction with biological targets. Smith et al. (1991) analyzed the structure of an isoxazole amino ester, revealing the spatial arrangement of its molecules. Such structural analyses are crucial for rational drug design and predicting the biological activity of new compounds (Smith, Mirzaei, Natale, Scott, & Willett, 1991).
properties
IUPAC Name |
(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5/c1-11(2)18(22-19(25)16-8-12(3)28-23-16)17(24)10-14(20(26)27)9-13-4-6-15(21)7-5-13/h4-8,11,14,18H,9-10H2,1-3H3,(H,22,25)(H,26,27)/t14-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQOJCVRJLLFGZ-KDOFPFPSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC(C(C)C)C(=O)CC(CC2=CC=C(C=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)C(=O)N[C@@H](C(C)C)C(=O)C[C@@H](CC2=CC=C(C=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5S)-2-(4-Fluorobenzyl)-6-methyl-5-(5-methylisoxazole-3-carboxamido)-4-oxoheptanoic acid |
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